molecular formula C13H22N2O4 B13043088 Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate

Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate

Cat. No.: B13043088
M. Wt: 270.32 g/mol
InChI Key: QEMZDNGDJSMWFR-TVQRCGJNSA-N
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Description

Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is a spirocyclic compound featuring a bicyclic structure with two fused five-membered rings (2,7-diazaspiro[4.4]nonane).

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl (4S,5S)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)9(7-16)6-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17)/t9-,13+/m0/s1

InChI Key

QEMZDNGDJSMWFR-TVQRCGJNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2(C1)[C@@H](CNC2=O)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)CO

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

A representative synthetic route, based on literature and commercial synthesis protocols, includes:

Step Reaction Description Reagents/Conditions Outcome
1 Construction of spirocyclic diazaspiro core Cyclization of appropriate diamine and keto ester precursors under controlled conditions Formation of 2,7-diazaspiro[4.4]nonane scaffold
2 Introduction of tert-butyl ester protecting group Reaction with tert-butyl chloroformate or similar reagent Protection of carboxyl group as tert-butyl ester
3 Hydroxymethylation at position 9 Hydroxymethylation via formaldehyde or related reagents under basic or catalytic conditions Installation of hydroxymethyl substituent
4 Oxidation or selective functional group transformation Use of mild oxidants or catalytic hydrogenation (e.g., Raney nickel in methanol) Formation of 6-oxo group and final compound

Example Synthetic Route

One documented industrial synthesis involves:

  • Starting from methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate .
  • Catalytic hydrogenation using Raney nickel in methanol to reduce nitrile groups and facilitate ring closure.
  • Subsequent functional group modifications to yield the hydroxymethyl and oxo groups at the desired stereochemical positions.

Reaction Conditions and Optimization

  • Catalysts: Raney nickel is commonly used for hydrogenation steps to reduce nitrile intermediates and promote cyclization.
  • Solvents: Methanol is preferred for hydrogenation and hydroxymethylation steps due to its polarity and compatibility.
  • Temperature and Pressure: Hydrogenation typically carried out under moderate temperature and pressure to optimize yield and minimize side reactions.
  • Purification: Chromatographic techniques and crystallization are used to isolate the racemic product with high purity.

Analytical Data Supporting Preparation

Crystallographic studies confirm:

  • Bond lengths and angles consistent with the spirocyclic diazaspiro framework.
  • Stereochemical configuration at positions 5 and 9 as racemic (5R,9S) and (5S,9R).
  • Presence of hydroxymethyl and oxo functionalities verified by spectroscopic methods (NMR, IR).

Summary Table: Preparation Methods and Key Parameters

Preparation Aspect Details
Starting Materials Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate or similar precursors
Key Reactions Cyclization, hydrogenation, hydroxymethylation, esterification
Catalysts Raney nickel for hydrogenation
Solvents Methanol, other polar solvents
Temperature Moderate (room temp to 60°C)
Pressure Hydrogen atmosphere, moderate pressure
Stereochemistry Racemic mixture (5R,9S and 5S,9R)
Purification Chromatography, recrystallization
Yield Optimized for industrial scale (varies by protocol)

Chemical Reactions Analysis

Types of Reactions

Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while reduction of the ketone group may produce secondary alcohols.

Scientific Research Applications

Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared below with key analogs (Table 1):

Table 1: Structural Comparison of Spirocyclic Analogs

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate C₁₄H₂₃N₂O₅ -OHCH₂ (C9), -Boc (C2) 299.35 Chiral centers at C5 and C9; potential hydrogen bonding via hydroxymethyl
tert-Butyl 6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate (CAS 1194376-44-7) C₁₂H₂₀N₂O₃ -H (C9), -Boc (C2) 240.30 Lacks hydroxymethyl; exhibits N–H⋯O hydrogen bonding in crystals
tert-Butyl 9-Ethyl-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate (6-6) C₁₃H₂₂N₂O₂ -CH₂CH₃ (C9), -Boc (C2) 238.33 Ethyl substituent enhances lipophilicity; synthesized via Pd/C hydrogenation
tert-Butyl 5-Oxa-2,9-Diazaspiro[3.5]Nonane-2-Carboxylate (CID 132343956) C₁₁H₂₀N₂O₃ -O- (ring), -Boc (C2) 228.29 Oxa-substitution alters ring electronics; spiro[3.5] system increases strain
Key Observations:
  • Hydroxymethyl vs. Ethyl : The hydroxymethyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic ethyl group in Compound 6-6 .
  • Oxygen vs. Nitrogen: Replacement of nitrogen with oxygen (e.g., 1-oxa-7-azaspiro[4.4]nonane derivatives) modifies electronic properties and hydrogen-bonding networks .

Physical and Crystallographic Properties

Table 2: Crystallographic Data for Selected Analogs

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding
tert-Butyl 6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate Monoclinic P2₁/c a=10.495, b=6.283, c=19.247, β=97.029°, V=1259.7 ų N–H⋯O chains along [010]
Racemic Target Compound (Inferred) - - - Likely enhanced H-bonding due to -OHCH₂

The absence of hydroxymethyl in CAS 1194376-44-7 limits hydrogen bonding to N–H⋯O interactions, whereas the target compound’s hydroxymethyl group may form additional O–H⋯O/N bonds, influencing solubility and crystal packing.

Biological Activity

Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C₁₃H₂₂N₂O₄
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 2382112-33-4

The structure features a diazaspiro framework, which is known to influence its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various diazaspiro compounds, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung cancer)15.3Induction of apoptosis through caspase activation
HEP-2 (Laryngeal)12.5Inhibition of cell proliferation
EAC (Ehrlich Ascites Carcinoma)10.0Disruption of mitochondrial function

In a study by Howorko et al., the compound was shown to inhibit topoisomerase II activity at concentrations significantly lower than traditional chemotherapeutics like etoposide .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. A study on neuronal cells HT22 demonstrated that this compound could mitigate glutamate-induced cytotoxicity.

Concentration (µM) Neuroprotection (%)
375
1085

The neuroprotective effect is hypothesized to be due to its antioxidative activity, which helps in reducing oxidative stress in neuronal cells .

Antimicrobial Activity

Emerging data suggest that the compound also exhibits antimicrobial properties. Preliminary tests against various bacterial strains showed notable inhibition zones:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings indicate the potential for this compound to serve as a lead compound in developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy in Vivo

A recent animal model study evaluated the antitumor efficacy of this compound in mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups treated with saline.

Case Study 2: Neuroprotection in Stroke Models

In a stroke model, administration of this compound resulted in improved neurological outcomes and reduced infarct size, suggesting its potential as a therapeutic agent for stroke management.

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